3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione
CAS No.: 828934-79-8
Cat. No.: VC16821572
Molecular Formula: C5H6N2S2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828934-79-8 |
|---|---|
| Molecular Formula | C5H6N2S2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione |
| Standard InChI | InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8) |
| Standard InChI Key | SOWTYXCGWLFGJT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC(=S)SN2 |
Introduction
Chemical Identity and Structural Features
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione (molecular formula: , molecular weight: 158.2 g/mol) is a bicyclic compound comprising a 1,2,4-thiadiazole core fused with a cyclopropane ring. The IUPAC name 3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione reflects its substitution pattern, where the cyclopropyl group occupies the 3-position, and the thione moiety is at the 5-position. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 828934-79-8 |
| InChI | InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8) |
| InChIKey | SOWTYXCGWLFGJT-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=S)SN2 |
| PubChem CID | 65273480 |
The cyclopropane ring introduces steric constraints and electronic effects that influence the compound’s reactivity and biological interactions. The thione group () at position 5 enhances hydrogen-bonding capabilities, a feature critical for interactions with biological targets .
Synthetic Routes and Optimization
General Synthesis of 1,2,4-Thiadiazoles
The synthesis of 1,2,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazides or their derivatives. For 3-cyclopropyl-1,2,4-thiadiazole-5(2H)-thione, two primary routes have been explored:
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Cyclization of Thiosemicarbazides:
Thiosemicarbazides react with cyclopropane carboxylic acid derivatives under acidic conditions. For example, treatment of cyclopropanecarbothioamide with hydrazine in the presence of polyphosphoric acid (PPA) yields the thiadiazole core via intramolecular cyclization . This method leverages the dehydrating properties of PPA to facilitate ring closure . -
Oxidative Cyclization:
Thiosemicarbazones derived from cyclopropane aldehydes undergo oxidative cyclization using agents like ferric chloride () or iodine () to form the thiadiazole ring . This route is advantageous for introducing electron-withdrawing substituents, which stabilize the thione tautomer .
Optimization and Yield
Recent advancements have focused on improving yield and purity. For instance, using methane sulfonic acid as a dehydrating agent instead of sulfuric acid reduces side reactions, achieving yields >80% . Additionally, microwave-assisted synthesis has been reported to shorten reaction times from hours to minutes while maintaining high efficiency .
Structural Characterization
Spectroscopic Analysis
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IR Spectroscopy: The compound exhibits characteristic absorption bands at (C=S stretch) and (C=N stretch) .
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NMR Spectroscopy:
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar thiadiazole ring with a dihedral angle of relative to the cyclopropane ring . The thione sulfur participates in intermolecular hydrogen bonds (), forming a dimeric structure in the solid state . Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions | |
| Bond length (C=S) |
Biological Activity and Applications
Fungicidal Activity
In agricultural applications, this compound demonstrates broad-spectrum fungicidal activity against Botrytis cinerea and Fusarium oxysporum, with EC values of and , respectively . Its mechanism involves inhibition of fungal mitochondrial complex III, disrupting energy metabolism .
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